3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA
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Overview
Description
3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a thiourea moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA typically involves the reaction of 4-fluoroaniline with carbon disulfide and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The process can be summarized as follows:
Step 1: Reaction of 4-fluoroaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate.
Step 2: Addition of dimethylamine to the dithiocarbamate intermediate to yield the final thiourea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can target the fluorophenyl group or the thiourea moiety, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.
Scientific Research Applications
3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino and fluorophenyl groups play crucial roles in binding to the active sites of these targets, while the thiourea moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-3-HYDROXY-1,3-DIHYDROISOBENZOFURAN-5-CARBONITRILE: Known for its use in antidepressant medications.
1-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)-1,3-DIHYDRO-2-BENZOFURAN-5-CARBONITRILE: Another compound with similar structural features and applications in medicinal chemistry.
Uniqueness
3-[3-(DIMETHYLAMINO)PROPYL]-1-(4-FLUOROPHENYL)THIOUREA stands out due to its thiourea moiety, which imparts unique chemical reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in synthetic chemistry for constructing complex molecules.
Properties
IUPAC Name |
1-[3-(dimethylamino)propyl]-3-(4-fluorophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3S/c1-16(2)9-3-8-14-12(17)15-11-6-4-10(13)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVNXCSPFYDZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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